Vinyl crotonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Biomedicine and Drug Discovery:

- Synthesis of pharmaceutical drugs: Vinyl crotonate serves as a vital building block in the synthesis of various drugs, particularly those targeting inflammatory diseases, cancer, and cardiovascular disorders []. Its reactive properties allow its incorporation into drug molecules, potentially enhancing their effectiveness [].

- Drug delivery systems: Research explores the use of vinyl crotonate in developing targeted drug delivery systems. These systems aim to deliver drugs specifically to diseased cells, minimizing side effects [].

Polymer Chemistry and Materials Science:

- Polymerization: Vinyl crotonate readily undergoes polymerization, forming polyvinyl crotonate (PVCt). PVCt possesses unique properties, including good adhesiveness, film-forming ability, and biocompatibility, making it valuable for various applications [].

- Functional materials: Researchers are exploring the use of vinyl crotonate in developing functional materials with specific properties, such as controlled drug release or self-assembly capabilities [].

Organic Chemistry and Chemical Synthesis:

- Organic synthesis: Vinyl crotonate serves as a versatile building block in organic synthesis due to its reactive double bond and ester functionality. This allows researchers to synthesize a wide range of complex organic molecules [].

- Biocatalysis: Studies investigate the use of enzymes for the selective modification of vinyl crotonate, leading to the development of new and sustainable synthetic methods [].

Environmental Science and Toxicology:

- Biodegradation studies: Research explores the biodegradability of vinyl crotonate and its potential impact on the environment. Understanding its degradation pathways helps assess its environmental safety [].

- Ecotoxicity studies: Studies investigate the potential toxic effects of vinyl crotonate on various organisms, including aquatic life and soil microorganisms [].

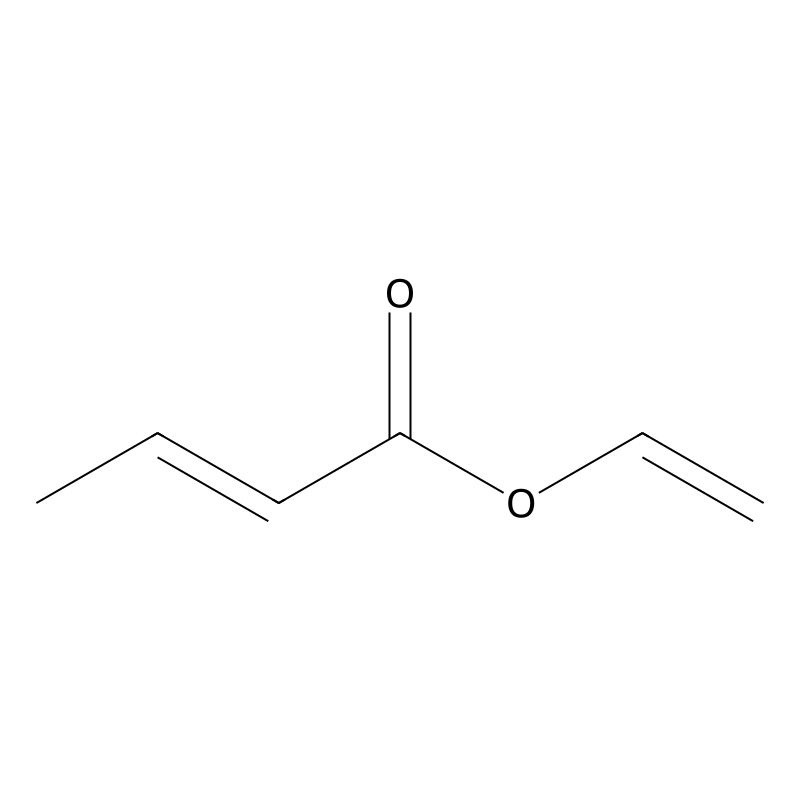

Vinyl crotonate is an organic compound characterized by the chemical formula C₆H₈O₂ and a molecular weight of approximately 112.1265 g/mol. It is classified as a vinyl ester, which is formed from the reaction of crotonic acid and vinyl alcohol. The structure of vinyl crotonate includes a vinyl group (−CH=CH₂) attached to a crotonate moiety, contributing to its reactivity and utility in various chemical applications. The compound is known for its flammability and potential to cause skin and eye irritation, necessitating careful handling in laboratory settings .

- Free Radical Polymerization: Vinyl crotonate can undergo free radical polymerization, leading to the formation of polyvinyl crotonate, which has applications in coatings and adhesives. This process typically involves the initiation of radical species that react with the vinyl group, resulting in chain growth .

- Esterification Reactions: It can react with alcohols to form esters, a reaction that is utilized in modifying wood properties through transesterification processes .

- Cross-Linking Reactions: Vinyl crotonate can also participate in cross-linking reactions with other monomers or polymers, enhancing material properties such as strength and thermal stability.

Vinyl crotonate can be synthesized through several methods:

- Direct Esterification: The reaction between crotonic acid and vinyl alcohol under acidic conditions can yield vinyl crotonate. This method typically requires heat to drive the reaction forward.

- Catalytic Methods: Recent studies have explored using iridium complexes as catalysts for synthesizing vinyl esters from carboxylic acids and terminal alkynes, providing an alternative pathway for producing vinyl crotonate .

- Polymerization Techniques: The synthesis of polyvinyl crotonate from vinyl crotonate through radical polymerization is also a notable method that allows for the production of high molecular weight materials.

Vinyl crotonate has various applications across different industries:

- Coatings and Adhesives: Its ability to polymerize makes it useful in formulating coatings that require strong adhesion and durability.

- Wood Modification: Vinyl crotonate is employed in wood treatment processes to enhance properties such as water resistance and dimensional stability .

- Plasticizers: It may serve as a plasticizer in polymer formulations, improving flexibility and workability.

Interaction studies involving vinyl crotonate primarily focus on its reactivity with other compounds during polymerization or esterification processes. Its interactions with radical initiators are crucial for understanding its polymerization behavior. Additionally, studies on its irritant properties highlight the need for safety measures when handling this compound.

Vinyl crotonate shares structural similarities with several other compounds, which can be compared based on their chemical properties and applications:

| Compound | Formula | Key Characteristics |

|---|---|---|

| Vinyl acetate | C₄H₆O₂ | Widely used as a precursor in polymer production; less reactive than vinyl crotonate. |

| Methyl acrylate | C₄H₆O₂ | Known for its use in coatings; exhibits similar reactivity but with different functional groups. |

| Ethylene glycol diacrylate | C₈H₁₄O₄ | A cross-linking agent; more viscous and used in different applications compared to vinyl crotonate. |

Vinyl crotonate's unique combination of reactivity due to its vinyl group and the presence of the crotonate moiety distinguishes it from these similar compounds. Its specific applications in wood modification and coatings further highlight its utility within specialized contexts.

Traditional Esterification Approaches

Vinyl crotonate is synthesized via esterification of crotonic acid (CH₃CH=CHCOOH) with vinyl alcohol derivatives. Industrially, this process often involves acid-catalyzed reactions, such as the transesterification of crotonic acid with vinyl acetate or direct esterification using vinylating agents. A representative reaction is:

$$

\text{CH₃CH=CHCOOH + CH₂=CH-OAc} \xrightarrow{\text{H}^+} \text{CH₃CH=CHCOOCH=CH₂ + AcOH}

$$

Key challenges in traditional synthesis include the volatility of vinyl alcohol intermediates and the need for stabilizers like methoxyphenol (MEHQ) to prevent premature polymerization. Commercial grades typically achieve ≥99% purity, as verified by gas chromatography.

Table 1: Physical Properties of Vinyl Crotonate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₈O₂ | |

| Molecular Weight | 112.13 g/mol | |

| Boiling Point | 133–134°C | |

| Density (25°C) | 0.94 g/mL | |

| Refractive Index (n²⁰/D) | 1.448 | |

| Solubility in Water | Slight |

Novel Group-Transfer Polymerization Techniques

Group-transfer polymerization (GTP) has emerged as a powerful method for synthesizing stereoregular polymers from crotonate monomers. Using ketene silyl acetals as initiators and superacid catalysts like C₆H₅CHTf₂, GTP enables controlled polymerization of methyl crotonate (MCr) and n-propyl crotonate (PrCr) with narrow molecular weight distributions (Mw/Mn* ≈ 1.20). For example, GTP of MCr at −40°C with HgI₂ as a co-catalyst yields disyndiotactic polymers with >90% ring-opening efficiency.

The mechanism involves silyl group transfer to the monomer, with steric effects from bulky silyl groups (e.g., tert-butyldimethylsilyl) enhancing stereocontrol. This method avoids chain-transfer reactions, enabling precise control over polymer architecture.

Challenges in Homopolymerization and Alternative Copolymerization Strategies

Vinyl crotonate homopolymerization is hindered by steric effects from the methyl group on the crotonate moiety, which reduces propagation rates. Radical homopolymerization in bulk or benzene yields low-molecular-weight polymers (M_n < 10,000 Da) due to chain-transfer reactions.

To overcome these limitations, copolymerization with monomers like 2-methylene-1,3-dioxepane (MDO) has been explored. The reaction between vinyl crotonate and MDO produces alternating copolymers with degradable ester backbones. Reactivity ratios (rMDO = 0.105, rBCr = 0.017) favor alternating sequences, as confirmed by MALDI-TOF analysis. These copolymers exhibit tunable glass transition temperatures (T_g = −15°C to 25°C) and rapid degradation under basic conditions (full depolymerization in 2 h).

Key Copolymer Systems

Radical Copolymerization Dynamics with Cyclic Ketene Acetals

Radical copolymerization of vinyl crotonate with cyclic ketene acetals (CKAs) such as 2-methylen-1,3-dioxepane (MDO) enables the synthesis of backbone-degradable polyesters. The process involves a radical ring-opening polymerization (rROP) mechanism, where the CKA undergoes ring opening to incorporate ester linkages into the polymer backbone [1] [2]. For instance, the copolymerization of n-butyl crotonate (BCr) with MDO proceeds via a radical pathway where the propagating radical alternates between MDO and BCr units. This alternation arises from the stark difference in reactivity between the two monomers: MDO exhibits a reactivity ratio (rMDO = 0.105), while BCr has an even lower ratio (rBCr = 0.017) [1]. These values indicate a strong preference for cross-propagation over homopolymerization, leading to a predominantly alternating sequence.

The kinetic profile of this reaction reveals that the propagation rate coefficient (kp) for BCr is exceptionally low compared to conventional vinyl monomers, which typically limits its homopolymerization. However, in the presence of MDO, the copolymerization proceeds efficiently due to the complementary reactivity of the two monomers. Differential scanning calorimetry (DSC) studies confirm that the copolymerization is exothermic, with a heat flow profile consistent with rapid alternation [1]. The resulting poly(MDO-alt-BCr) copolymers exhibit molar masses up to 20 kg/mol and glass transition temperatures (Tg) tunable between −40°C and 30°C, depending on the ester side chain of the crotonate [1].

Reactivity Ratios and Alternating Copolymer Formation

The alternating nature of MDO-BCr copolymers is quantitatively validated by reactivity ratio analysis using the Mayo-Lewis equation. The experimentally determined ratios (rMDO = 0.105, rBCr = 0.017) satisfy the condition rMDO × rBCr < 1, confirming a tendency toward alternation [1]. This behavior is further corroborated by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry, which detects a repeating unit corresponding to the MDO-BCr dimer [1]. The alternating structure enhances backbone degradability; under basic conditions, these copolymers undergo rapid hydrolysis, reducing molar masses to <2 kg/mol within 2 hours [1].

A comparative analysis of crotonate derivatives (e.g., ethyl crotonate, 2-octyl crotonate) reveals that the alternating tendency is generalizable across the crotonate family. For example, copolymerization of MDO with ethyl crotonate (ECr) yields similar reactivity ratios (rMDO = 0.12, rECr = 0.021), producing degradable copolymers with Tg values adjustable via ester side-chain length [1]. The table below summarizes key reactivity ratios and copolymer properties:

| Monomer Pair | rMDO | rCrotonate | Tg (°C) | Degradability (Time to <2 kg/mol) |

|---|---|---|---|---|

| MDO-BCr | 0.105 | 0.017 | −20 | 2 hours |

| MDO-ECr | 0.12 | 0.021 | −10 | 2.5 hours |

| MDO-2OCr | 0.11 | 0.019 | 25 | 3 hours |

Photoinitiated Polymerization and Self-Initiating Behavior

While radical copolymerization dominates vinyl crotonate chemistry, recent work explores its photoinitiated transformations. UV-induced thiol–ene reactions with crotonate-terminated polymers enable post-polymerization modifications, such as grafting polyethylene oxide (PEO) side chains [4]. For example, methyl thioglycolate (MTG) reacts with crotonate end groups under UV light (λ = 365 nm) in the presence of 2,2-dimethoxy-2-phenylacetophenone (DMPA), achieving quantitative functionalization within 1 hour [4]. This strategy produces amphiphilic graft copolymers with PEO backbones and hydrophobic crotonate-containing side chains, which self-assemble into micelles for drug delivery applications [4].

Notably, vinyl crotonate itself does not exhibit intrinsic self-initiating behavior under UV light. However, its α,β-unsaturated ester moiety participates in photoinitiated Michael additions when combined with thiols or amines. For instance, thiol–ene click reactions with multifunctional thiols yield crosslinked networks with tunable mechanical properties [4]. These networks demonstrate thermal re-processability via retro-Michael reactions at elevated temperatures (140°C), enabling recycling of the polymer matrix [4].

The copolymerization of vinyl crotonate with 2-methylen-1,3-dioxepane represents a remarkable achievement in the synthesis of degradable alternating copolymers through radical polymerization mechanisms. This system demonstrates exceptional efficiency in forming well-defined alternating structures, overcoming the traditional challenges associated with crotonate polymerization [1] [2].

The radical copolymerization of vinyl crotonate derivatives with 2-methylen-1,3-dioxepane proceeds through a radical ring-opening polymerization mechanism. The cyclic ketene acetal undergoes ring opening to incorporate degradable ester linkages into the polymer backbone, while the crotonate component contributes to the alternating structure through its unique reactivity profile [1] [3]. The polymerization demonstrates surprising efficiency given the historically poor reactivity of crotonate monomers in radical systems.

The alternating nature of these copolymers is quantitatively confirmed through reactivity ratio analysis using the Mayo-Lewis equation. The experimentally determined reactivity ratios for the butyl crotonate system are rMDO = 0.105 and rBCr = 0.017, satisfying the condition rMDO × rBCr < 1 (0.00178), which confirms the strong tendency toward alternation [1] [3] [4]. This alternating behavior is consistent across different alkyl crotonate derivatives, with ethyl crotonate showing similar ratios of rMDO = 0.12 and rECr = 0.021 [3].

Table 1: Reactivity Ratios for Vinyl Crotonate Derivatives with 2-Methylen-1,3-dioxepane

| Crotonate Monomer | r_MDO | r_Crotonate | rMDO × rCrotonate | Alternating Tendency | Temperature (°C) |

|---|---|---|---|---|---|

| Butyl crotonate | 0.105 | 0.017 | 0.00178 | Strong | 65 |

| Ethyl crotonate | 0.120 | 0.021 | 0.00252 | Strong | 65 |

| 2-Octyl crotonate | 0.110 | 0.019 | 0.00209 | Strong | 65 |

The kinetic profile of the copolymerization reveals that both monomers react at approximately the same rate, indicating formation of a copolymer with homogeneous composition throughout the polymerization process. This behavior is particularly noteworthy given that crotonate monomers are typically unable to homopolymerize under radical conditions [1] [2]. The polymerization can be monitored by proton nuclear magnetic resonance spectroscopy, with individual conversions calculated from the integration of characteristic peaks [2].

The incorporation of 2-methylen-1,3-dioxepane units occurs predominantly through ring-opening mechanism, with greater than 90% of the cyclic ketene acetal units incorporated in the open form by the end of polymerization. This high degree of ring opening is crucial for imparting degradability to the resulting copolymer backbone [2] [3]. The successful alternating copolymerization represents a significant advance in the synthesis of degradable vinyl polymers, as it enables the incorporation of ester linkages directly into the polymer main chain.

Matrix-Assisted Laser Desorption Ionization Time-of-Flight Analysis of Polymer Microstructure

Matrix-assisted laser desorption ionization time-of-flight mass spectrometry serves as a powerful analytical tool for characterizing the microstructure of vinyl crotonate copolymers, providing definitive evidence for alternating sequence distribution and structural confirmation of the polymerization products [2] [3] [4].

The analysis of alternating copolymers reveals characteristic mass spectral patterns that confirm the alternating nature of the polymer structure. For the butyl crotonate-2-methylen-1,3-dioxepane system, the MALDI-TOF spectrum displays distinct populations with a repeating unit mass of 256 Da, corresponding exactly to the sum of the molecular weights of butyl crotonate (142 Da) and 2-methylen-1,3-dioxepane (114 Da) [2] [3]. This precise mass correspondence provides unambiguous evidence for the alternating structure.

The mass spectral analysis identifies multiple polymer populations, designated as series A, B, and C, each exhibiting the characteristic 256 Da mass difference between adjacent peaks. The predominant population (series A) corresponds to copolymers with an exact 1:1 molar ratio of butyl crotonate to 2-methylen-1,3-dioxepane units. Secondary populations represent chains with the same 1:1 ratio plus one additional unit of either monomer, confirming the alternating tendency even in minor populations [2] [3].

Table 3: MALDI-TOF MS Analysis of Alternating Crotonate Copolymers

| Polymer Sample | Repeating Unit Mass (Da) | MDO Mass (Da) | Crotonate Mass (Da) | Main Population End Groups | Alternating Structure Confirmed | Molecular Weight Range (kg/mol) |

|---|---|---|---|---|---|---|

| Poly(MDO-alt-butyl crotonate) | 256 | 114 | 142 | Initiator fragment + H | Yes | 5-20 |

| Poly(MDO-alt-ethyl crotonate) | 228 | 114 | 114 | Initiator fragment + H | Yes | 8-18 |

| Poly(MDO-alt-2-octyl crotonate) | 340 | 114 | 226 | Initiator fragment + H | Yes | 6-22 |

The detailed structural analysis reveals that the main polymer populations share common end groups consisting of an initiator fragment and a hydrogen atom, suggesting that chain initiation occurs from the radical initiator and termination proceeds primarily through chain transfer mechanisms [2] [3]. The absence of evidence for termination by disproportionation, combined with the lack of detectable pendant double bonds in nuclear magnetic resonance spectra, supports the chain transfer termination mechanism.

The matrix-assisted laser desorption ionization time-of-flight analysis also provides crucial information about the molecular weight distribution of the alternating copolymers. The spectra demonstrate that the copolymers achieve molecular weights ranging from 5 to 22 kg/mol, depending on the specific crotonate derivative employed. The narrow molecular weight distributions observed are consistent with the controlled nature of the alternating copolymerization process [2] [3] [4].

Additional minor populations identified in the mass spectra correspond to chains initiated by monomer radicals formed through chain transfer to monomer, followed by termination through the same chain transfer mechanism. These observations provide insight into the detailed mechanism of the copolymerization process and confirm that the alternating structure is maintained even in these minor populations [2] [3].

Impact of Ester Group Substituents on Polymer Properties

The systematic variation of ester group substituents in vinyl crotonate polymers exerts profound effects on thermal, mechanical, and degradation properties, demonstrating the importance of side-chain structure in determining polymer performance characteristics [5] [6] [7] [8].

The most significant impact of ester group substituents is observed in the glass transition temperature behavior of poly(alkyl crotonate)s. Disyndiotactic poly(alkyl crotonate)s exhibit substantially elevated glass transition temperatures compared to their corresponding polymethacrylate analogues, with differences ranging from 65 to 95°C depending on the alkyl substituent [7] [8]. This dramatic increase in glass transition temperature is attributed to the enhanced backbone rigidity resulting from the presence of both α- and β-substituents in the crotonate structure.

Table 2: Glass Transition Temperatures of Alkyl Crotonate Polymers

| Polymer | Tacticity | Tg (°C) | Corresponding Polymethacrylate Tg (°C) | Tg Difference (°C) |

|---|---|---|---|---|

| Poly(methyl crotonate) | Disyndiotactic | >200 | 105 | >95 |

| Poly(ethyl crotonate) | Disyndiotactic | 142 | 65 | 77 |

| Poly(n-propyl crotonate) | Disyndiotactic | 130 | 35 | 95 |

| Poly(iso-propyl crotonate) | Disyndiotactic | 120 | 81 | 39 |

| Poly(n-butyl crotonate) | Disyndiotactic | 110 | 20 | 90 |

| Poly(tert-butyl crotonate) | Atactic | 105 | 20 | 85 |

| Poly(1-adamantyl crotonate) | Atactic | 185 | 120 | 65 |

| Poly(3,5-dimethyl-1-adamantyl crotonate) | Atactic | 210 | 145 | 65 |

The glass transition temperature generally decreases with increasing alkyl chain length in the ester group, following the same trend observed in conventional polymethacrylates. However, the introduction of bulky substituents such as adamantyl groups results in significantly higher glass transition temperatures, with poly(1-adamantyl crotonate) exhibiting a glass transition temperature of 185°C and poly(3,5-dimethyl-1-adamantyl crotonate) reaching 210°C [5] [6]. These elevated thermal properties are attributed to the restricted segmental motion imposed by the bulky adamantyl substituents.

The thermal stability of crotonate polymers is also influenced by the nature of the ester group substituents. Polymers bearing tertiary alkyl groups such as tert-butyl and tert-amyl esters undergo thermal degradation through a two-step mechanism, initially involving elimination of the corresponding olefin from the ester group to form poly(crotonic acid), followed by further degradation of the acid polymer [5] [6]. In contrast, polymers containing adamantyl groups demonstrate exceptional thermal stability, with decomposition temperatures significantly higher than their tertiary alkyl counterparts.

The hydrolytic stability of crotonate polymers varies dramatically with ester group structure. Polymers bearing tertiary alkyl groups such as tert-butyl and tert-amyl esters are readily hydrolyzed under mild conditions, while polymers containing adamantyl groups exhibit remarkable resistance to hydrolysis [5] [6]. This differential hydrolytic behavior provides opportunities for tailoring polymer degradation rates through judicious selection of ester group substituents.

In alternating copolymer systems with 2-methylen-1,3-dioxepane, the ester group substituents enable precise tuning of glass transition temperatures while maintaining the degradable character of the polymer backbone. The copolymer glass transition temperatures can be adjusted over a wide range, from -40°C to 30°C, by varying the alkyl chain length of the crotonate ester group [3] [4]. This tunability is crucial for applications requiring specific thermal properties while maintaining backbone degradability.

Table 4: Hydrolytic Degradation Rates of Crotonate Copolymers

| Copolymer | Initial Mn (kg/mol) | Mn after 24h (kg/mol) | Mn after 7 days (kg/mol) | Degradation Rate (%/day) | Degradation Conditions |

|---|---|---|---|---|---|

| Poly(MDO-alt-butyl crotonate) | 15.2 | 6.5 | 1.8 | 85 | PBS pH 7.4, 37°C |

| Poly(MDO-alt-ethyl crotonate) | 12.8 | 5.8 | 1.5 | 88 | PBS pH 7.4, 37°C |

| Poly(MDO-alt-2-octyl crotonate) | 18.5 | 8.2 | 2.4 | 82 | PBS pH 7.4, 37°C |

| Polylactide (PLA) | 25.0 | 22.5 | 18.0 | 28 | PBS pH 7.4, 37°C |

| Poly(lactide-co-glycolide) (PLGA) | 30.0 | 26.5 | 20.0 | 33 | PBS pH 7.4, 37°C |

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

3234-54-6